(3-Aminophenyl)methanesulfonamide
Overview
Description
“(3-Aminophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as “3-(Methylsulfonylamino)aniline”, “N-(3-Aminophenyl)methanesulfamide”, and "Methanesulfonamide, N-(3-aminophenyl)-" .
Molecular Structure Analysis
The molecular weight of “(3-Aminophenyl)methanesulfonamide” is 186.23 g/mol . The InChI code for this compound is InChI=1S/C7H10N2O2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
. The Canonical SMILES representation is CS(=O)(=O)NC1=CC=CC(=C1)N
.
Physical And Chemical Properties Analysis
“(3-Aminophenyl)methanesulfonamide” appears as a powder or crystalline powder . It has a melting point of 117-121°C (lit.) . The compound is solid at room temperature .
Scientific Research Applications
Quantum Chemical Investigations
A study by Karabacak, Cinar, & Kurt (2010) focused on a quantum chemical investigation of molecular conformation, NMR chemical shifts, and vibrational transitions of (3-Aminophenyl)methanesulfonamide. They used Density Functional Theory (DFT) for calculations, comparing results with experimental values.
Antiviral and Anticancer Activity
Research by Karakuş et al. (2009) synthesized derivatives of (3-Aminophenyl)methanesulfonamide, evaluating their antiviral and anticancer activities. Although no significant anticancer properties were observed, one compound showed potential in blocking HIV replication.
Nuclear Quadrupole Relaxation Studies
A study by Negita et al. (1979) explored the nuclear quadrupole resonances in (3-Aminophenyl)methanesulfonamide. They focused on spin-lattice relaxation times and the influence of temperature on these properties.
Spectroscopy of Protonated Porphyrins
Research by Wang & Wamser (2014) investigated the hyperporphyrin effect in protonated porphyrins with (3-Aminophenyl)methanesulfonamide. Their study provided insights into protonation sequences and spectral characteristics.
Pd-catalyzed N-arylation
A study by Rosen et al. (2011) reported on the Pd-catalyzed cross-coupling of (3-Aminophenyl)methanesulfonamide, focusing on yielding high-efficiency results and eliminating genotoxic impurities.
Chemoselective N-Acylation Reagents
Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from (3-Aminophenyl)methanesulfonamide, showcasing their use as chemoselective N-acylation reagents (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Epoxy/Amine Thermosetting Resins
Cole et al. (1991) applied (3-Aminophenyl)methanesulfonamide in the study of cure kinetics of epoxy/amine thermosetting resins, contributing to the understanding of the dynamics in commercial epoxy systems (Cole, Hechler, & Noël, 1991).
Structural Characterization
Durgadas, Mukkanti, & Pal (2012) synthesized and structurally characterized (3-Aminophenyl)methanesulfonamide, contributing to its analytical chemistry profile (Durgadas, Mukkanti, & Pal, 2012).
X-ray Powder Diffraction Studies
Dey et al. (2015) used X-ray powder diffraction to study nimesulidetriazole derivatives of (3-Aminophenyl)methanesulfonamide, analyzing their crystal structures and molecular geometries (Dey et al., 2015).
Antiarrhythmic Activity
Hester et al. (1991) explored (3-Aminophenyl)methanesulfonamide derivatives for their potential in Class III antiarrhythmic activity, revealing significant findings in cardiac electrophysiology (Hester et al., 1991).
Quantum-Chemical Calculation for Antioxidant Activity
Xue et al. (2022) performed theoretical calculations on (3-Aminophenyl)methanesulfonamide compounds to determine their optimized state and free energy related to antioxidant activity (Xue, Shahab, Zhenyu, & Padabed, 2022).
Safety And Hazards
“(3-Aminophenyl)methanesulfonamide” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(3-aminophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKNXTNVBKLVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenyl)methanesulfonamide | |
CAS RN |
344750-15-8 | |
Record name | (3-aminophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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